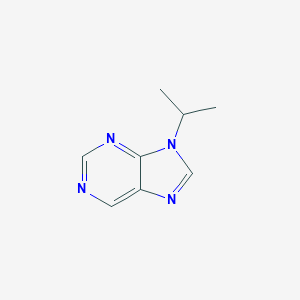

9-isopropyl-9H-purine

Description

Structure

3D Structure

Properties

CAS No. |

18203-85-5 |

|---|---|

Molecular Formula |

C8H10N4 |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

9-propan-2-ylpurine |

InChI |

InChI=1S/C8H10N4/c1-6(2)12-5-11-7-3-9-4-10-8(7)12/h3-6H,1-2H3 |

InChI Key |

YMGNDFRKGAGTPY-UHFFFAOYSA-N |

SMILES |

CC(C)N1C=NC2=CN=CN=C21 |

Canonical SMILES |

CC(C)N1C=NC2=CN=CN=C21 |

Synonyms |

9H-Purine,9-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Isopropyl 9h Purine

General Synthetic Strategies for 9-isopropyl-9H-Purine and its Derivatives

The synthesis of this compound and its analogues primarily relies on established purine (B94841) chemistry, adapted for the specific introduction of the N9-isopropyl group and subsequent modifications. Key strategies include direct alkylation, building upon halogenated purine precursors, and efficient one-pot procedures.

Alkylation Procedures at the N9-Position

The introduction of an isopropyl group at the N9 position of the purine ring is a critical step. Direct alkylation of purine or its derivatives is a common approach, though it often yields a mixture of N9 and N7 isomers. ub.edu The N9-alkylated product is typically the major isomer due to its greater thermodynamic stability. nih.gov

Research has shown that reaction conditions can be optimized to achieve high regioselectivity. For instance, the treatment of 6-chloropurine (B14466) with isopropyl bromide in the presence of a base like tetrabutylammonium (B224687) hydroxide (B78521) ((Bu)4NOH) and assisted by microwave irradiation leads exclusively to the formation of 9-isopropyl-6-chloro-9H-purine in high yields. ub.edu Conventional heating or stirring at room temperature can result in lower yields and longer reaction times. ub.edu

Another method involves the alkylation of 2,6-dichloropurine (B15474) with alkyl halides in dimethylformamide (DMF), which produces a mixture of N9 and N7 regioisomers, with the N9 isomer being the predominant product. mdpi.com The Vorbrüggen silylation method, traditionally used for nucleoside synthesis, can also be adapted. Reacting a silylated purine, such as 6-chloropurine, with an alkyl halide and a Lewis acid catalyst like tin(IV) chloride (SnCl₄) at elevated temperatures (e.g., 80 °C) can favor the synthesis of the N9-alkylated isomer. nih.govacs.org

| Starting Material | Alkylating Agent | Conditions | Product(s) | Yield | Reference |

| 6-Chloropurine | Isopropyl bromide | (Bu)₄NOH, MW, 50 °C, 30 min | 9-isopropyl-6-chloro-9H-purine | High | ub.edu |

| 2,6-Dichloropurine | Isopropyl halide | Base, DMF, RT | 2,6-Dichloro-9-isopropyl-9H-purine (N9) and 2,6-Dichloro-7-isopropyl-7H-purine (N7) | 67% (N9) | mdpi.com |

| 6-Chloropurine | tert-Butyl bromide | BSA, SnCl₄, ACN, 80 °C, 5 h | 9-(tert-Butyl)-6-chloro-9H-purine | 39% | nih.govacs.org |

Table 1: Selected N9-alkylation procedures for purine derivatives. (MW = Microwave, RT = Room Temperature, BSA = N,O-Bis(trimethylsilyl)acetamide, ACN = Acetonitrile)

Nucleophilic Aromatic Substitution Reactions on Halogenated Purines (e.g., 6-Chloropurines)

A widely used strategy for creating diverse purine libraries involves nucleophilic aromatic substitution (SNAr) on a halogenated purine core that has been pre-functionalized with the N9-isopropyl group. libretexts.org The chlorine atoms on the purine ring, particularly at the C6 and C2 positions, serve as excellent leaving groups for substitution by various nucleophiles.

The synthesis often begins with a dihalogenated purine, such as 2,6-dichloropurine, which is first alkylated to produce 2,6-dichloro-9-isopropyl-9H-purine. mdpi.comchemicalbook.com This intermediate is a versatile precursor for further diversification. The C6-chloro substituent is significantly more reactive towards nucleophiles than the C2-chloro group. This reactivity difference allows for selective substitution at the C6 position. A wide range of nucleophiles, including amines, alcohols/alkoxides, and thiols, can be used to displace the C6-chloride, leading to a variety of 6-substituted-9-isopropylpurines. researchgate.netnih.gov For example, the reaction of 2,6-dichloro-9-isopropyl-9H-purine with various amines, often facilitated by microwave heating, provides a straightforward route to 2-chloro-6-amino-9-isopropyl-9H-purine derivatives. nih.govnih.gov

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 2,6-dichloro-9-isopropyl-9H-purine | [2,3′-Bipyridin]-6′-ylmethanamine | - | N-([2,3′-Bipyridin]-6′-ylmethyl)-2-chloro-9-isopropyl-9H-purin-6-amine | 69% | mdpi.com |

| 6-chloropurine derivatives | Various amines | Microwave, Water | 6-substituted aminopurine analogs | Good to very good | researchgate.net |

| 2-amino-6-chloropurine | Dimethylamine (from DMF decomposition) | KOH, 95 °C | 2-amino-6-(dimethylamino)purine | 81% | nih.gov |

Table 2: Examples of nucleophilic aromatic substitution on halogenated purines.

One-Pot Synthetic Approaches for Poly-substituted Purines

To improve synthetic efficiency, one-pot methodologies have been developed for the construction of poly-substituted purines. These approaches combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates. One such strategy allows for the synthesis of 6,8,9-substituted purines from 6-chloro-4,5-diaminopyrimidines. ed.ac.uk

In this metal-free approach, the reaction of the diaminopyrimidine with alcohols and N,N-dimethylamides under basic conditions leads to the formation of the purine core. The substituent at the C8 position can originate from either the amide or the alcohol, depending on the steric properties of the amide used. Simultaneously, the C6 position undergoes nucleophilic substitution by an alkoxide from the alcohol solvent. This allows for the generation of structural diversity at C6, C8, and N9 in a single step. For instance, the reaction of the appropriate N-isopropyl-substituted diaminopyrimidine in ethanol (B145695) can yield products like 6-ethoxy-9-isopropyl-9H-purine. ed.ac.uk

Regioselective Modifications and Functionalization of the Purine Core

Beyond the initial synthesis, the this compound scaffold can be further modified through regioselective reactions to introduce additional functional groups and create complex molecules.

Direct C-H Functionalization (e.g., Cyanation at C8)

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores without the need for pre-installed leaving groups like halogens. rsc.orgnih.gov This atom-economical approach allows for the introduction of substituents at specific carbon atoms of the purine ring.

A notable example is the direct regioselective C-H cyanation of purines, which typically occurs at the electron-rich C8 position. mdpi.com A method involving sequential activation with triflic anhydride, nucleophilic cyanation using trimethylsilyl (B98337) cyanide (TMSCN), and subsequent elimination has been successfully applied. When 6-chloro-9-isopropyl-9H-purine was subjected to these conditions, it afforded 6-chloro-9-isopropyl-9H-purine-8-carbonitrile in a 75% yield. mdpi.com This demonstrates that the C8-H bond of the this compound core is accessible for direct functionalization, opening avenues for introducing cyano groups that can be further converted into other functionalities. mdpi.com

| Substrate | Reagents | Product | Yield | Reference |

| 6-Chloro-9-isopropyl-9H-purine | 1. Tf₂O, Pyridine; 2. TMSCN; 3. DBU | 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile | 75% | mdpi.com |

Table 3: Direct C-H cyanation at the C8 position. (Tf₂O = Triflic anhydride, TMSCN = Trimethylsilyl cyanide, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene)

Diversification and Substitution Reactions at C2, C6, and C8 Positions

Starting with a functionalized precursor like 2,6-dichloro-9-isopropyl-9H-purine, a multitude of diversification strategies can be employed to introduce substituents at the C2, C6, and C8 positions.

C6 Position: As detailed in section 2.1.2, the C6 position is highly susceptible to SNAr reactions, allowing for the introduction of a vast array of oxygen, nitrogen, and sulfur nucleophiles. nih.govnih.gov

C2 Position: While less reactive than C6, the C2 position can also be functionalized. After selective substitution at C6, the remaining chloro group at C2 can be targeted. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with various boronic acids, are effective for creating C-C bonds at this position. mdpi.com This allows for the introduction of aryl and heteroaryl moieties, significantly expanding the chemical space of accessible 2,6,9-trisubstituted purines. mdpi.com

C8 Position: The C8 position can be functionalized through several routes. As mentioned (2.2.1), direct C-H activation is a modern and efficient method. mdpi.com Alternatively, one-pot syntheses starting from substituted pyrimidines can install a group at C8 from the outset. ed.ac.uk Once a functional group is present, such as the nitrile from C-H cyanation, it can serve as a synthetic handle for further transformations into amides, imidates, imidothioates, and even fused heterocyclic systems like oxazolines and isothiazoles. mdpi.com

This multi-faceted approach to synthesis and functionalization underscores the utility of this compound as a core structure for developing diverse chemical libraries.

Advanced Synthetic Techniques for this compound Analogue Libraries

The creation of analogue libraries from the this compound core is pivotal for structure-activity relationship (SAR) studies. These libraries often feature substitutions at the C2 and C6 positions, and occasionally at the C8 position, of the purine ring. The synthesis typically begins with a suitable precursor, most commonly 2,6-dichloro-9H-purine.

A foundational step in these syntheses is the alkylation of the purine nitrogen. The alkylation of 2,6-dichloro-9H-purine (1) with 2-iodopropane (B156323) using a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) yields 2,6-dichloro-9-isopropyl-9H-purine (2a). mdpi.comnih.govutb.cz While this reaction can produce a mixture of N9 and N7 regioisomers, careful control of reaction conditions, such as temperature, can favor the desired N9 isomer. mdpi.comutb.cz The N9 isomer, 2,6-dichloro-9-isopropyl-9H-purine, can often be isolated and purified from the isomeric mixture by crystallization. mdpi.comutb.cz

With the 9-isopropyl-purine core established, subsequent modifications, primarily through nucleophilic aromatic substitution, allow for the introduction of a wide array of functional groups. For instance, the chlorine atom at the C6 position is more reactive than the one at C2, allowing for sequential and selective substitutions. Reaction of 2,6-dichloro-9-isopropyl-9H-purine with various primary or secondary amines leads to the formation of 6-amino-2-chloro-9-isopropyl-9H-purine derivatives. mdpi.com Further substitution at the C2 position can then be achieved under more forcing conditions to generate 2,6,9-trisubstituted purines. mdpi.com

Table 1: Synthesis of 2,6-dichloro-9-isopropyl-9H-purine (2a)

| Starting Material | Reagent | Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-dichloro-9H-purine (1) | 2-iodopropane | K₂CO₃ | DMSO | 15-18 °C | 2,6-dichloro-9-isopropyl-9H-purine (2a) | 60% | mdpi.comutb.cz |

| 2,6-dichloropurine (1) | Isopropyl halide | K₂CO₃ | DMF | Room Temp | 2,6-dichloro-9-isopropyl-9H-purine (2a) | 67% | nih.gov |

Design and Synthesis of Chemotypes with Modulated Stereochemistry

Controlling stereochemistry is a critical aspect of modern drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities. While the this compound core itself is achiral, stereocenters are frequently incorporated into the substituents at the C2, C6, and even the N9 positions to create chiral analogues.

One advanced strategy involves the use of chiral building blocks during the synthesis. For example, solid-phase synthesis has been employed to create purine derivatives bearing an α-amino acid motif at the N9 position. acs.org This approach involves acylating a polymer-supported amine with various protected chiral Fmoc-α-amino acids. Subsequent steps, including arylation with a dichloropyrimidine, substitution, nitro group reduction, and cyclization, yield the purine scaffold with a chiral side chain, preserving the enantiomeric purity. acs.org

Another approach focuses on introducing chirality through substituents at other positions of the purine ring. The synthesis of nucleoside analogues, where a chiral sugar moiety is attached to the N9 position, is a classic example, although less common for simple alkyl groups like isopropyl. diva-portal.orgrsc.org More relevant is the introduction of chiral amines or alcohols at the C6 or C2 positions of the 2,6-dichloro-9-isopropyl-9H-purine precursor. The relative stereochemistry of substituents can be influenced by steric factors during the coupling step. dntb.gov.ua The biological activity of such compounds is often dependent on the specific chirality at these introduced centers. acs.org For instance, the synthesis of Tenofovir Alafenamide, a complex pro-drug, involves the stereoselective formation of a phosphoroamidate linkage connected to a purine core, highlighting the importance of stereochemical control in therapeutic purine derivatives. simsonpharma.com

Table 2: Research Findings on Stereochemistry in Purine Synthesis

| Research Focus | Key Finding | Significance | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | Synthesis of purine derivatives with α-amino acid motifs at N9 position achieved with excellent enantiomeric purity. | Demonstrates a method for introducing controlled stereochemistry at the N9 side chain. | acs.org |

| Nucleoside Analogues | Stereochemistry of the sugar moiety and its substituents is crucial for biological function. | Underpins the principle of stereochemical modulation for biological activity in purine derivatives. | diva-portal.orgrsc.org |

| Phosphorothioate Oligonucleotides | The chirality of phosphorus atoms in PS-modified oligonucleotides influences cellular uptake, binding affinity, and metabolic stability. | Highlights the impact of stereoisomerism on the pharmacokinetic and pharmacodynamic properties of purine-containing therapeutics. | acs.org |

Development of Modular Synthetic Approaches for Complex Purine Structures

Modular or "building block" approaches are highly effective for rapidly generating libraries of structurally diverse compounds. These strategies allow for the assembly of complex molecules from simpler, interchangeable modules, which is ideal for exploring the chemical space around a core scaffold like this compound. acs.org

The synthesis of 2,6,9-trisubstituted purine libraries is a prime example of a modular approach. mdpi.comnih.gov The process can be broken down into distinct steps, each involving the addition of a new building block:

Module 1 (N9-Substitution): Alkylation of a purine precursor (e.g., 2,6-dichloropurine) to install the isopropyl group at the N9 position. nih.gov

Module 2 (C6-Substitution): Selective nucleophilic substitution at the C6 position using a library of nucleophiles, such as various amines (e.g., benzylamine, arylpiperazines) or alcohols. nih.govmdpi.comnih.gov

Module 3 (C2-Substitution): Substitution at the C2 position with a second library of nucleophiles, often requiring different reaction conditions than the C6 substitution. mdpi.com

This modular platform facilitates the creation of a wide diversity of purine analogues in a parallel and straightforward fashion. ed.ac.uk Researchers have utilized this strategy to synthesize libraries of purine-sulfonamide hybrids and other complex structures by reacting a 6-chloropurine intermediate with various sulfonamide moieties or other functionalized building blocks. nih.gov Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been integrated into these modular syntheses to introduce aryl or heteroaryl groups at the C6 or C8 positions, further expanding the structural diversity of the resulting libraries. researchgate.net These modular strategies are essential for systematically investigating structure-activity relationships and optimizing the properties of lead compounds. pnas.org

Table 3: Modular Synthesis of 2,6,9-Trisubstituted Purine Analogues

| Step | Position | Reaction Type | Example Building Blocks | Reference |

|---|---|---|---|---|

| 1 | N9 | Alkylation | Isopropyl bromide, Cyclopentyl bromide | nih.govnih.gov |

| 2 | C6 | SNAr | Benzylamine, Adamantylated aromatic amines, Arylpiperazines | mdpi.commdpi.comnih.gov |

| 3 | C2 | SNAr | 3-aminopropan-1-ol, Various amines | mdpi.com |

| 4 | C8 | C-H Cyanation | N-Cyanobenzosulfonimide | mdpi.com |

Structural Elucidation and Advanced Characterization Techniques of 9 Isopropyl 9h Purine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 9-isopropyl-9H-purine and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the connectivity and electronic environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ROESY)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule, while advanced techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space correlations, providing insights into the molecule's three-dimensional structure.

For substituted this compound derivatives, characteristic signals in the ¹H NMR spectrum include a septet for the isopropyl methine proton (CH) and a doublet for the two methyl groups (CH₃)₂. The aromatic protons of the purine (B94841) ring system also show distinct chemical shifts. For instance, in 2,6-dichloro-9-isopropyl-9H-purine, the H-8 proton appears as a singlet. nih.gov In N-benzyl-2-chloro-9-isopropyl-9H-purin-6-amine, the isopropyl methine proton appears as a multiplet, and the methyl protons as a doublet. nih.gov

The ¹³C NMR spectra of these derivatives show characteristic peaks for the isopropyl group carbons and the carbons of the purine core. The chemical shifts are sensitive to the nature and position of substituents on the purine ring. For example, the carbon signals in 2,6-dichloro-9-isopropyl-9H-purine are well-defined, with the isopropyl carbons appearing at distinct chemical shifts. nih.gov

While specific ROESY data for the unsubstituted this compound is not detailed in the available literature, ROESY experiments on related purine derivatives have been crucial in confirming the N9-alkylation and determining the conformation of substituents. utb.czmdpi.com These studies demonstrate the utility of ROESY in establishing the spatial relationships between the isopropyl group and the purine ring.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Isopropyl CH (δ, ppm) | Isopropyl (CH₃)₂ (δ, ppm) | Purine H-8 (δ, ppm) | Reference |

| 2,6-Dichloro-9-isopropyl-9H-purine | CDCl₃ | 4.86-4.97 (m) | 1.65 (d, J = 6.8 Hz) | 8.17 (s) | nih.gov |

| N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine | CDCl₃ | 4.79-4.84 (m) | 1.56 (d, J = 6.8 Hz) | 7.66 (s) | nih.gov |

| 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine | CDCl₃ | 4.80 (septet, J = 6.9 Hz) | 1.57 (d, J = 6.6 Hz) | 7.76 (s) | nih.gov |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Isopropyl CH (δ, ppm) | Isopropyl (CH₃)₂ (δ, ppm) | Purine Carbons (δ, ppm) | Reference |

| 2,6-Dichloro-9-isopropyl-9H-purine | CDCl₃ | 48.36 | 22.51 | 152.73, 151.66, 146.93, 143.58, 131.05 | nih.gov |

| 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine | CDCl₃ | 47.1 | 23.0 | 155.5, 154.5, 137.6, 119.0 | nih.gov |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing purine derivatives.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For instance, the HRMS data for 2,6-dichloro-9-isopropyl-9H-purine confirms its molecular formula as C₈H₈Cl₂N₄. nih.gov ESI-MS has also been widely used to characterize various other substituted this compound derivatives, typically observing the protonated molecule [M+H]⁺ as the base peak. utb.czmdpi.com

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry Determination

Single-crystal X-ray diffraction studies on derivatives of this compound have provided detailed insights into their molecular geometries. These studies confirm the planarity of the purine ring system. For example, in 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, the purine ring system is essentially planar. nih.gov Similarly, in N-benzyl-9-isopropyl-9H-purin-6-amine, the purine ring system is also largely planar. amazonaws.com

The orientation of the isopropyl group relative to the purine ring is a key structural feature. In the crystal structure of 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine, the torsion angle describing this orientation has been determined.

Table 3: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine | Monoclinic | P2₁/n | 8.1385(2) | 9.6245(2) | 14.8388(3) | 92.997(2) | nih.gov |

| N-Benzyl-9-isopropyl-9H-purin-6-amine | Monoclinic | P2₁/c | 12.9926(5) | 21.1673(7) | 11.2622(6) | 114.274(5) | amazonaws.com |

| 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine | Monoclinic | P2₁/c | 12.0483(3) | 8.7689(2) | 11.5538(3) | 109.965(3) |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Pi-Pi Stacking and C-H...Pi Contacts

The supramolecular assembly of purine derivatives is significantly influenced by non-covalent interactions, particularly π-π stacking and C-H...π contacts. In the crystal structure of derivatives of this compound, these interactions are crucial in stabilizing the three-dimensional network.

Weak C-H...π contacts further connect the molecules. nih.govresearchgate.net These interactions involve hydrogen atoms from various parts of the molecule interacting with the π-electron clouds of the purine or other aromatic rings within the structure. Similarly, in other complex derivatives like (1-Adamantyl){4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}methanone, offset face-to-face π–π stacking interactions are observed, with interplanar distances of 3.541 Å and centroid-to-centroid distances of 4.022 Å. iucr.orgnih.govutb.cz Platinum complexes featuring this compound ligands also exhibit weak π–π stacking interactions with centroid–centroid distances ranging from 3.5000 Å to 3.6495 Å, which help form a three-dimensional architecture. nih.goviucr.org

These findings highlight the cooperative nature of these weak interactions in directing the crystal packing of this compound derivatives.

Table 1: Selected Pi-Pi Stacking Interaction Parameters in this compound Derivatives

| Compound | Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Reference |

|---|---|---|---|---|

| N-Benzyl-9-isopropyl-9H-purin-6-amine | π–π stacking | 3.3071 | 3.2583 | nih.gov, researchgate.net |

| (1-Adamantyl){4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}methanone | Offset face-to-face π–π stacking | 4.022 | 3.541 | iucr.org, utb.cz |

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scivisionpub.comnih.gov By generating a surface based on the electron distribution of a molecule, it provides a detailed map of intermolecular contacts.

For derivatives such as 2,6-dichloro-9-isopropyl-9H-purine, Hirshfeld surface analysis, performed using software like CrystalExplorer, is instrumental in identifying the key interactions governing crystal packing. scivisionpub.comnih.gov The analysis involves mapping properties like the normalized contact distance (d_norm) onto the surface. The d_norm function uses the distances from a point on the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the atoms. nih.gov

The resulting surface is color-coded:

Red regions indicate contacts shorter than the sum of van der Waals radii, representing stronger interactions like hydrogen bonds. nih.gov

White regions show contacts approximately equal to the van der Waals radii. nih.gov

Blue regions denote contacts longer than the van der Waals radii. nih.gov

This visual representation is complemented by 2D fingerprint plots, which summarize the distribution of interaction types by plotting d_i against d_e. nih.gov For purine derivatives, these plots can quantify the percentage contribution of different interactions, such as H···H, C···H/H···C, and N···H/H···N contacts, to the total Hirshfeld surface area. nih.gov In the case of 2,6-dichloro-9-isopropyl-9H-purine, this analysis reveals that π...π stacking interactions, along with C-H...Cl and C-H...N hydrogen bonds, are the most significant contributors to packing stability. scivisionpub.com

Computational Approaches in Structural Characterization

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. scivisionpub.com For compounds like this compound and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), provide deep insights into their geometry and electronic properties. scivisionpub.comresearchgate.net

DFT is used to optimize the ground-state molecular geometry, and the resulting theoretical bond lengths and angles can be compared with experimental data from X-ray crystallography. scivisionpub.com In the case of 2,6-dichloro-9-isopropyl-9H-purine, the calculated bond distances show only insignificant variations compared to the X-ray data, validating the accuracy of the computational model. scivisionpub.com

Furthermore, DFT is employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and stability. scivisionpub.com For 2,6-dichloro-9-isopropyl-9H-purine, the HOMO-LUMO gap is calculated to be 5.17 eV, indicating high stability. researchgate.net Other electronic parameters derived from HOMO and LUMO energies, such as chemical hardness, chemical potential, and electronegativity, further characterize the molecule's reactivity profile. scivisionpub.comresearchgate.net

Table 2: DFT-Calculated Electronic Properties of 2,6-dichloro-9-isopropyl-9H-purine

| Parameter | Value (eV) | Reference |

|---|---|---|

| E(HOMO) | -7.21 | researchgate.net |

| E(LUMO) | -2.04 | researchgate.net |

| Energy Gap (ΔE) | 5.17 | researchgate.net |

| Chemical Hardness (η) | 2.585 | researchgate.net |

| Chemical Potential (μ) | -4.625 | researchgate.net |

Lattice Energy and Intermolecular Interaction Energy Analysis (e.g., PIXEL Calculations)

Understanding the stability of a crystal structure requires the calculation of its lattice energy, which is the energy released when gaseous ions or molecules form a solid crystal. libretexts.org While lattice energy cannot be measured directly for molecular crystals, it can be calculated using computational methods like PIXEL. scivisionpub.com The PIXEL method partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components based on the molecule's electron density. scivisionpub.com

For 2,6-dichloro-9-isopropyl-9H-purine, the total lattice energy has been calculated to be within the range of -28 to -38 kcal/mol. scivisionpub.com The analysis of its energy components reveals that dispersion forces are the dominant factor in the stability of the molecular packing, contributing approximately 63-70% of the total energy. scivisionpub.com

Table 3: PIXEL-Calculated Interaction Energies for Molecular Pairs in 2,6-dichloro-9-isopropyl-9H-purine

| Motif | Dominant Interaction Types | Total Interaction Energy (kcal/mol) | Key Contributing Energy Component | Reference |

|---|---|---|---|---|

| 1 | π...π stacking, C-H...Cl, C-H...N | -11.337 | Dispersion (~75%) | scivisionpub.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-9-isopropyl-9H-purin-6-amine |

| 2,6-dichloro-9-isopropyl-9H-purine |

| (1-Adamantyl){4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}methanone |

Computational Chemistry and Molecular Modeling Studies of 9 Isopropyl 9h Purine Derivatives

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. It is widely used to forecast the binding mode and affinity of small molecule ligands to the binding site of a protein.

Docking studies and broader computational screens have identified several key biological targets for 9-isopropyl-9H-purine and its analogues. The introduction of the isopropyl group at the N9 position can enhance lipophilicity and modulate interactions with various proteins. researchgate.net

Key target classes identified include:

Kinases: This is the most prominent class of targets. Specifically, 2,6,9-trisubstituted purine (B94841) derivatives have been extensively studied as inhibitors of Cyclin-Dependent Kinases (CDKs) , which are crucial regulators of the cell cycle. d-nb.infotcmsp-e.com CDK2, in particular, has been a focus of many modeling studies involving these scaffolds. mdpi.comnih.govnih.govacs.org

Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1): A derivative of this compound has been identified as a potential inhibitor of this essential enzyme from the arabinogalactan (B145846) biosynthesis pathway in Mycobacterium tuberculosis. researchgate.netresearchgate.net This makes DprE1 a significant target for the development of new anti-tuberculosis agents. researchgate.net

Bromodomains: The general 9H-purine scaffold has been successfully developed into a potent ligand for the bromodomain of human BRD9 , a chromatin-associated protein. nih.govacs.org

Docking simulations have elucidated the specific molecular interactions that stabilize these ligands within their target binding sites.

In studies with CDK2, the purine core typically forms critical hydrogen bonds with the protein's hinge region, mimicking the interactions of the natural ligand, ATP. mdpi.comnih.gov A study involving adamantane-substituted derivatives of 2,6-dichloro-9-isopropyl-9H-purine found that the N9-isopropyl group itself is positioned near the entrance of the binding site, where it engages in non-polar interactions with the side chain of a phenylalanine residue (Phe 83). scilit.com

Interestingly, the substitution pattern on the purine ring can dramatically alter the binding orientation. A study on 2-amino-6-cyclohexylmethoxy-8-isopropyl-9H-purine revealed that steric hindrance from the C8-isopropyl group forces the compound to adopt a "reverse" binding mode, where the purine core is flipped 180 degrees compared to typical purine inhibitors. acs.org This discovery of an alternative binding mode provided a new template for designing more potent and selective CDK2 inhibitors. acs.org

The table below summarizes key interactions for purine derivatives within the CDK2 active site as identified through molecular modeling. mdpi.comscilit.com

| Target Residue | Interaction Type | Interacting Ligand Moiety | Source |

|---|---|---|---|

| Leu83 | Hydrogen Bond | Purine Core (N3, 2-NH) | mdpi.com |

| Phe83 | Non-polar Interaction | N9-isopropyl Group | scilit.com |

| Asp86 | Hydrogen Bond | Purine Core | mdpi.com |

| Lys33 | Hydrogen Bond | Substituents | mdpi.com |

| Gln131 | Hydrogen Bond | Substituents | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational strategies that correlate the structural features of molecules with their biological activities. These models are instrumental in predicting the activity of new compounds and in designing ligands with desired pharmacological profiles.

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Both 2D and 3D-QSAR models have been successfully applied to various classes of purine derivatives to predict their activity and guide lead optimization.

2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. For instance, a study on substituted purine analogs as c-Src tyrosine kinase inhibitors developed a 2D-QSAR model using the partial least squares (PLS) regression method. tandfonline.com The best model showed a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. tandfonline.com The descriptors in this model included the sum of E-state indices for methyl groups (SsCH3E-index), the count of hydrogen bond donors (H-Donor Count), and the presence of specific structural fragments (T_2_Cl_3), while showing a negative correlation with the count of hydroxyl groups (SsOHcount). tandfonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of molecules. These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity.

In a study of 9H-purine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, a 3D-QSAR model was constructed using CoMSIA. lut.firesearchgate.net The model yielded statistically significant results, which were then used to understand the structural requirements for EGFR inhibition. lut.firesearchgate.net Similarly, 3D-QSAR studies on purine derivatives with antiplatelet aggregation activity resulted in robust CoMFA and CoMSIA models with high correlation coefficients, indicating their predictive power. researchgate.net Another investigation focused on designing new Bcr-Abl inhibitors based on a purine scaffold employed 3D-QSAR models to guide the synthesis of novel compounds. mdpi.com The developed CoMFA and CoMSIA models showed satisfactory external predictive capacity with r² test values of 0.863 and 0.842, respectively. mdpi.com

The following table summarizes the statistical parameters of representative QSAR models for purine derivatives:

| Model Type | Target | Statistical Parameter | Value | Reference |

| 2D-QSAR | c-Src tyrosine kinase | r² | 0.8319 | tandfonline.com |

| 2D-QSAR | c-Src tyrosine kinase | q² | 0.7550 | tandfonline.com |

| 3D-QSAR (CoMFA) | Antiplatelet Aggregation | q² | 0.843 | researchgate.net |

| 3D-QSAR (CoMFA) | Antiplatelet Aggregation | r² | 0.930 | researchgate.net |

| 3D-QSAR (CoMSIA) | Antiplatelet Aggregation | q² | 0.869 | researchgate.net |

| 3D-QSAR (CoMSIA) | Antiplatelet Aggregation | r² | 0.918 | researchgate.net |

| 3D-QSAR (CoMFA) | Bcr-Abl | r² test | 0.863 | mdpi.com |

| 3D-QSAR (CoMSIA) | Bcr-Abl | r² test | 0.842 | mdpi.com |

These studies underscore the utility of QSAR in predicting the biological activity of this compound derivatives and in the rational design of new, more potent analogs.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These models serve as templates for designing new ligands with improved affinity and selectivity.

A study on 2,6,9-trisubstituted purine derivatives as potential antitumor agents generated pharmacophore models to understand their cytotoxic effects on different cancer cell lines. mdpi.comnih.gov For cytotoxic compounds active against HTC116 cells, a five-feature pharmacophore model was developed. This model included an aromatic feature centered on the purine ring, a hydrogen bond donor feature at the N11 nitrogen, and a hydrophobic region associated with the moiety at the N9 position. nih.gov The elucidated pharmacophore demonstrated good discriminatory power, successfully selecting the most active compounds from a database of purines. nih.gov

Another study focused on Hsp90 inhibitors developed a 3D-QSAR pharmacophore model based on a series of purine derivatives. The best model consisted of one hydrogen bond acceptor, one hydrogen bond donor, and three hydrophobic features. This model showed a high correlation coefficient (r = 0.943) and was successfully used as a 3D query for virtual screening to identify new potential inhibitors. nih.gov

The key pharmacophoric features identified for active purine derivatives are summarized in the table below:

| Target | Pharmacophoric Features | Reference |

| Antitumor (HTC116 cells) | Aromatic center, H-bond donor, Hydrophobic region | nih.gov |

| Hsp90 | 1 H-bond acceptor, 1 H-bond donor, 3 Hydrophobic groups | nih.gov |

These pharmacophore models provide a clear roadmap for the rational design of novel this compound derivatives with desired biological activities by highlighting the crucial interaction points required for ligand binding.

Mechanistic Computational Studies in Organic Reactions

Computational chemistry plays a crucial role in elucidating the mechanisms of organic reactions, providing detailed insights into reaction pathways, transition states, and intermediates that are often difficult to characterize experimentally.

Nucleophilic aromatic substitution (SNAr) is a common reaction for the functionalization of the purine scaffold. beilstein-journals.org Computational studies have been instrumental in understanding the intricacies of these reaction mechanisms. While traditionally viewed as a stepwise process involving a Meisenheimer complex, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex is a transition state rather than a stable intermediate. researchgate.net

Density Functional Theory (DFT) calculations have been employed to investigate the reaction pathways of SNAr reactions on pyrimidine (B1678525) precursors to purines. rsc.orgchemrxiv.orgrsc.org These studies have calculated the relative free energies of transition states and intermediates, helping to rationalize the observed product distributions. For example, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, computational analysis revealed why aminolysis of the alkoxy group can be favored over the displacement of the chlorine atom under certain conditions. rsc.orgchemrxiv.org

The study of transition states is central to understanding reaction kinetics. Computational methods allow for the optimization of transition state geometries and the calculation of activation energies. For instance, in a study of the transformation of a platinum(II) pincer complex derived from a purine nucleobase, DFT analysis identified the transition states for the rupture and formation of metal-nitrogen bonds, with calculated activation energies of 29.6 and 31.2 kcal/mol, respectively, in acetic acid. acs.org Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that the identified transition state connects the reactants and products along the reaction pathway. researchgate.netchemrxiv.org

In a computational study on the synthesis of symmetric disubstituted alkyl/arylaminopyrimidines, it was found that pre-reactive complexes play a key role when the leaving group is a methoxy (B1213986) group, but not when it is a chlorine atom. rsc.org This finding helps to explain the role of alkoxides as leaving groups in these SNAr reactions, as they can form pre-activated and Meisenheimer complexes, despite being generally considered poor leaving groups. rsc.org The presence of these pre-reactive complexes, a phenomenon not widely reported in SNAr reactions, precedes the transition state and can influence the reaction mechanism and kinetics. rsc.orgrsc.orgresearchgate.netchemrxiv.org

Biochemical and Cellular Research Applications of 9 Isopropyl 9h Purine Derivatives

Investigation of Biochemical Target Interactions

Derivatives of 9-isopropyl-9H-purine have been instrumental in the study of various proteins and biological pathways due to their ability to engage in specific molecular interactions.

Ligand Binding Assays for Receptor Affinity and Selectivity (e.g., Adenosine (B11128) Receptors, Aryl Hydrocarbon Receptor, Hsp90)

The affinity and selectivity of this compound derivatives for specific receptors are critical determinants of their utility as research tools.

Adenosine Receptors: The purine (B94841) scaffold is a well-established pharmacophore for adenosine receptors (ARs), which are G protein-coupled receptors that mediate the physiological effects of adenosine. acs.org Modifications at the N9 position, including the introduction of an isopropyl group, have been explored to modulate affinity and selectivity for the different AR subtypes (A1, A2A, A2B, and A3). nih.govnih.gov For instance, studies on 9-alkyladenine derivatives have been conducted to identify selective ligands for the rat A3 adenosine receptor. nih.gov These efforts aim to develop antagonists by incorporating structural features known to be important for A3 selectivity, such as an N6-(3-iodobenzyl) moiety. nih.gov The affinity of these compounds is typically determined through radioligand binding assays, where the derivative competes with a known radiolabeled ligand for binding to the receptor. acs.orgnih.gov

Aryl Hydrocarbon Receptor (AHR): The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in regulating responses to environmental chemicals and in various physiological processes. nih.gov Competitive ligand binding assays have identified N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine, also known as GNF351, as a high-affinity AHR ligand. researchgate.netresearchgate.net Further studies using DRE (dioxin response element)-dependent reporter assays revealed that GNF351 acts as a potent AHR antagonist in the nanomolar range and, importantly, lacks the partial agonist activity seen with many other AHR antagonists. researchgate.netresearchgate.net This makes it a valuable tool for dissecting AHR's DRE-dependent and -independent signaling pathways. researchgate.net

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of many client proteins, a significant number of which are oncoproteins. nih.gov This makes Hsp90 an attractive target for cancer therapy. nih.gov While many purine-based Hsp90 inhibitors have been developed, the focus has often been on substitutions at other positions. nih.govmdpi.com However, the purine scaffold itself binds to the ATP-binding pocket in the N-terminal domain of Hsp90. nih.gov Structure-activity relationship studies on purine-scaffold compounds have demonstrated selectivity for Grp94, an endoplasmic reticulum Hsp90 paralog. nih.gov For example, compound 18c , a derivative with high potency for Grp94 (IC50 = 0.22 μM), showed significant selectivity over Hsp90α/β (>100-fold) and was inert against a large panel of kinases. nih.gov

Enzyme Inhibition Studies (e.g., Kinases, PI3K/mTOR, Hypoxanthine Guanine Phosphoribosyltransferase)

The this compound scaffold has proven to be a versatile template for designing inhibitors of various enzymes critical to cellular function and disease progression.

Kinases: A significant body of research has focused on this compound derivatives as inhibitors of protein kinases, particularly cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govmdpi.com For example, a series of 2,6,9-trisubstituted purines featuring a 9-isopropyl group were synthesized and evaluated as CDK inhibitors. nih.gov Compounds like Olomoucine and Roscovitine (B1683857), which contain the this compound core, are well-known CDK inhibitors. mdpi.com The inhibitory activity is typically quantified by measuring the half-maximal inhibitory concentration (IC50). For instance, certain C-2 alkynylated, N-6-anilino/benzylamino, this compound derivatives showed potent inhibition of CDK1/cyclin B with IC50 values as low as 60 nM. nih.gov The inhibitory potential of these compounds has been demonstrated against various cancer cell lines. mdpi.comresearchgate.net

PI3K/mTOR: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.gov Purine derivatives have been developed as inhibitors of this pathway. google.commdpi.com A series of 2,9-disubstituted-6-morpholino purine derivatives were reported as potent and selective inhibitors of the PI3Kα isoform, with some derivatives showing IC50 values in the low nanomolar range. mdpi.com While this specific study focused on various N9-aryl substitutions, the purine core is the key pharmacophore engaging with the kinase active site. mdpi.com

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): Protozoan parasites like Plasmodium and Trypanosoma cruzi are often incapable of de novo purine synthesis and rely on a purine salvage pathway, making enzymes like HGPRT essential for their survival. nih.govnih.gov This enzyme catalyzes the synthesis of purine nucleoside monophosphates required for DNA and RNA production. nih.gov Acyclic nucleoside phosphonates (ANPs) based on the purine scaffold have been designed as inhibitors of P. falciparum HGXPRT and P. vivax HGPRT. nih.gov Studies have shown that the nature of the linker connecting the purine base to the phosphonate (B1237965) group is critical for binding and selectivity. nih.gov Research on a collection of purine derivatives, including 9-isopropyl-9H-purines, identified compounds with activity against P. falciparum and T. cruzi, with in silico docking studies suggesting that HGPRT could be a potential target. nih.gov

Modulation of Specific Biological Pathways (e.g., Purine Metabolism, Signal Transduction)

By interacting with specific molecular targets, this compound derivatives can modulate entire biological pathways.

Purine Metabolism: As inhibitors of key enzymes like HGPRT, this compound derivatives can directly disrupt the purine salvage pathway. nih.govnih.gov This is particularly relevant in the context of anti-parasitic drug development, as these organisms are highly dependent on salvaging purines from their host. nih.gov The inhibition of HGPRT leads to a depletion of the nucleotide pool, thereby halting DNA/RNA synthesis and parasite replication. nih.gov

Signal Transduction: Derivatives of this compound are potent modulators of signal transduction pathways. scbt.comontosight.ai As kinase inhibitors (e.g., of CDK, PI3K), they directly interfere with phosphorylation cascades that control cell cycle progression, cell growth, and apoptosis. nih.govnih.govmdpi.com For example, the induction of G1-phase arrest in cancer cells by a roscovitine derivative highlights the profound impact on cell cycle signaling. mdpi.com Similarly, the antagonism of the Aryl Hydrocarbon Receptor by GNF351 blocks the downstream transcriptional events mediated by this receptor, affecting xenobiotic metabolism and immune responses. researchgate.netresearchgate.net

Interaction with Nucleic Acids and Influence on DNA/RNA Synthesis

Some derivatives of this compound have been shown to interact with nucleic acids, although this is a less explored area compared to their protein-targeting activities.

A study on novel amino and thiotetrazole purine derivatives, which included compounds with a 9-isopropyl substituent, investigated their interactions with pBR322 plasmid DNA. researchgate.net The research utilized agarose (B213101) gel electrophoresis to observe the effects of the compounds on the different forms of plasmid DNA. While the synthesized compounds did not show direct cleavage of the DNA, some derivatives altered the mobility of the supercoiled and circular forms of the plasmid, suggesting an interaction. researchgate.net Furthermore, the inhibition of enzymes like HGPRT by other this compound derivatives has an indirect but critical influence on DNA and RNA synthesis by depleting the necessary purine nucleotide precursors. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Elucidation of Key Structural Determinants for Potency and Selectivity

SAR studies have provided valuable insights into how different substituents on the this compound scaffold influence interactions with their biological targets.

For Kinase Inhibition: In the context of CDK inhibitors, extensive SAR studies have been performed. For 2,6,9-trisubstituted purines, the nature of the substituent at the C-6 position was found to be a key determinant of potency and selectivity. nih.gov For example, substituting the C-6 position with various anilino or benzylamino groups significantly impacted the IC50 values for CDK1/cyclin B inhibition. nih.gov The presence of a chloro-substituent on the benzylamino or anilino ring at the meta or para position often resulted in the strongest inhibitory activity. nih.gov X-ray crystallography of a CDK2-inhibitor complex revealed the molecular basis for this inhibition, showing how the purine core occupies the ATP adenine (B156593) binding site, while the substituents at C-2 and C-6 engage with surrounding residues, contributing to affinity and selectivity. nih.gov Further studies have shown that modifying the core purine heterocycle itself can be tolerated, with some triazolopyrimidine and pyrazolopyrimidine analogs retaining good CDK2 inhibitory activity and selectivity over CDK1. scispace.com

For Hsp90/Grp94 Inhibition: For purine-scaffold inhibitors targeting Hsp90 paralogs, the substituent at the 8-position was found to be critical for achieving selectivity for Grp94. nih.gov The crystal structure of Grp94 in complex with a selective ligand showed that while the purine moiety occupies the adenine site, the 8-aryl group inserts into a specific pocket (site 2) that is not accessible in Hsp90, thus conferring selectivity. nih.gov

For HGPRT Inhibition: In the case of acyclic nucleoside phosphonate inhibitors of malarial HG(X)PRT, both the purine base and the linker connecting it to the phosphonate group play important roles in binding. nih.gov The length and chemical nature of the linker significantly affect the inhibition constants (Ki). For the human enzyme, linkers of 5 or 6 atoms were optimal, whereas the parasite enzymes showed little affinity for such long chains unless an oxygen atom was included in the linker. nih.gov This highlights the potential to achieve selectivity by modifying the linker structure. nih.gov

For Adenosine Receptor Affinity: For adenosine receptor ligands, modifications at the C-2 and N6-positions of the adenine core are known to be critical for affinity and selectivity. nih.gov In a series of N6-(3-iodobenzyl)-9-methyladenine derivatives, a small 2-alkylamino group was favored at A3 receptors. nih.gov Stereoselectivity was also observed, with the R-enantiomer of a chiral N6-(3-iodobenzyl) 9-(2,3-dihydroxypropyl) derivative being favored at A3 receptors by 5.7-fold, demonstrating that the stereochemistry of substituents is a key determinant for selective receptor engagement. nih.gov

Impact of Isopropyl Substitution on Molecular Recognition and Biological Interactions

The substitution of an isopropyl group at the N9 position of the purine ring plays a crucial role in how these molecules interact with their biological targets. This substitution can significantly influence the compound's binding affinity and selectivity.

Furthermore, the size and shape of the isopropyl group can dictate the orientation of the purine core within the binding pocket, influencing the hydrogen bonding and π-π stacking interactions that are critical for molecular recognition. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, the N9-isopropyl group of compounds like roscovitine is known to be a key determinant of their inhibitory activity. The presence of this group can help to properly position the purine scaffold to form essential hydrogen bonds with the hinge region of the kinase.

Rational Design Based on Substituent Effects at Purine Positions (C2, C6, N9)

The development of potent and selective this compound derivatives often relies on a rational design approach, systematically modifying substituents at the C2, C6, and N9 positions of the purine core to optimize interactions with the target protein. scholaris.canih.gov

C6 Position: The C6 position is a common site for introducing diversity into the purine scaffold. Modifications at this position can be used to target specific features of the binding site. For instance, in the development of BRD9 inhibitors, various aryl groups were introduced at the C6 position to explore the hydrophobic pocket and enhance binding affinity. nih.govnih.gov The synthesis of 2-amino-6-aryl-9H-purine derivatives has been achieved through aqueous-phase Suzuki–Miyaura cross-coupling reactions. nih.gov

C2 Position: The C2 position offers another avenue for modification to improve potency and selectivity. Introducing different functional groups at this position can lead to new hydrogen bonding interactions or other favorable contacts with the target protein. For example, the 2-amine-9H-purine scaffold has been identified as a promising starting point for developing bromodomain ligands. nih.gov

A systematic exploration of the chemical space around these three positions allows for the generation of libraries of compounds with diverse properties, which can then be screened for their biological activity. researchgate.net This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery and chemical biology.

| Compound | Target | Key Substitutions |

| Olomoucine | Cyclin-dependent kinases | 2-amino-9H-purine core |

| I-BRD9 | BRD9 bromodomain | N-ethyl thienopyridinone at N9 |

| CYC065 | CDK2/9 | 9H-purine core |

Development of this compound as Chemical Probes

The versatility of the this compound scaffold has led to its use in the development of chemical probes, which are essential tools for studying the function of proteins in their native cellular environment.

Design and Synthesis of Fluorescent Molecular Probes for Intracellular Target Identification

Fluorescent molecular probes are powerful tools for visualizing the localization and dynamics of proteins within living cells. rsc.orgmdpi.com Derivatives of this compound have been successfully converted into fluorescent probes by conjugating them with fluorophores.

For example, fluorescent ligands for the heat shock protein 90 (Hsp90) have been synthesized by attaching fluorescein (B123965) isothiocyanate (FITC) or 4-nitrobenzo nih.govnih.govtennessee.eduoxadiazole (NBD) to a purine-based Hsp90 inhibitor. nih.gov These probes, such as PU-H71-FITC2 and PU-H71-NBD1, have been shown to be effective in fluorescence-activated flow cytometry and fluorescence microscopy, allowing for the study of Hsp90 in live cells. nih.gov

The design of these probes involves careful consideration of the linker used to attach the fluorophore to the purine scaffold. The linker must be stable and should not interfere with the binding of the purine moiety to its target protein.

Application in Interrogating Biological Roles of Specific Proteins (e.g., BRD9 Bromodomain)

Chemical probes based on the this compound scaffold have been instrumental in elucidating the biological roles of specific proteins. A notable example is the development of selective inhibitors for the BRD9 bromodomain. nih.govnih.gov

BRD9 is a component of the SWI/SNF chromatin remodeling complex, and its function is not yet fully understood. thesgc.org The development of potent and selective BRD9 inhibitors, such as I-BRD9, has provided researchers with valuable tools to probe the function of this protein. thesgc.org

These probes can be used to displace the BRD9 bromodomain from chromatin, allowing for the study of the downstream effects on gene expression and cellular processes. nih.gov For instance, it has been shown that a 2-amine-9H-purine derivative can displace the BRD9 bromodomain from chromatin in bioluminescence proximity assays without affecting the BRD4/histone complex, demonstrating its selectivity. nih.gov

Cell-Based Functional Assays for Mechanistic Insights

Cell-based functional assays are crucial for understanding the mechanism of action of this compound derivatives and for validating their on-target activity in a cellular context.

Assessment of Target-Mediated Activity in Cellular Systems

A variety of cell-based assays are employed to assess the target-mediated activity of these compounds. For example, in the case of BRD9 inhibitors, bioluminescence resonance energy transfer (BRET) and fluorescence recovery after photobleaching (FRAP) assays can be used to confirm that the compound engages with its target in living cells.

Furthermore, downstream functional assays can be used to assess the biological consequences of target engagement. For instance, the effect of a BRD9 inhibitor on the expression of target genes can be measured using quantitative PCR (qPCR) or RNA sequencing (RNA-seq). Cellular proliferation assays, such as the MTT assay, can be used to determine the effect of the compound on cell viability and growth. nih.gov

These cell-based assays provide valuable insights into the mechanism of action of this compound derivatives and are essential for their development as chemical probes and potential therapeutic agents.

Investigation of Cellular Processes (e.g., Apoptosis Induction, Microtubule Assembly Modulation)

The 2,6,9-trisubstituted purine framework, in particular, has proven to be a "privileged scaffold" in the development of biologically active molecules. nih.govnih.gov This structural motif is central to compounds that can induce apoptosis in cancer cells and interfere with the normal function of microtubules, both of which are key targets in oncology research. nih.govnih.gov

Apoptosis Induction:

A significant area of research has focused on the synthesis and evaluation of this compound derivatives as agents that can trigger apoptosis in malignant cells. psu.edu By modifying the substituents at the C2 and C6 positions of the purine ring, scientists have developed compounds with potent cytotoxic effects against various cancer cell lines. nih.govnih.gov

For instance, a series of 2,6,9-trisubstituted purines were synthesized and tested for their ability to induce cell death in cancer cell lines. nih.gov One such derivative, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (a compound structurally related to the 9-isopropyl series), demonstrated significant pro-apoptotic activity in Jurkat cells, a human leukemia cell line. nih.gov The mechanism of cell death was confirmed to be apoptosis through assays that detect the cleavage of initiator caspases 8 and 9. nih.gov Further studies with novel NO-donor hybrid compounds of R-roscovitine, which feature the this compound backbone, have also been investigated for their ability to induce apoptosis in neutrophils. researchgate.net

The antiproliferative activity of these purine derivatives is often linked to their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. researchgate.netnih.gov Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis. nih.gov For example, the 2,6,9-trisubstituted purine known as myoseverin (B1677587) has been shown to cause cell cycle arrest at the G2/M phase, which may then lead to apoptosis. nih.govnih.gov

Interactive Table: this compound Derivatives in Apoptosis Research

| Compound Name/Derivative Class | Cell Line(s) | Observed Effect | Mechanism Highlight |

| 2,6,9-Trisubstituted purine derivatives | Various cancer cell lines | Cytotoxicity, Induction of apoptosis | Structure-dependent activity |

| 6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Jurkat (Human Leukemia) | Pro-apoptotic activity | Cleavage of caspases 8 and 9 |

| NO-donor R-roscovitine derivatives | Human neutrophils | Apoptosis induction | - |

| Myoseverin | - | G2/M phase cell cycle arrest | Potential for apoptosis induction |

| Adamantane-substituted 2,6,9-trisubstituted purines | K-562 (Leukemia), MCF-7 (Breast Adenocarcinoma) | Antiproliferative activity | CDK inhibition |

Microtubule Assembly Modulation:

Certain derivatives of this compound have been identified as potent modulators of microtubule dynamics. Microtubules are essential components of the cellular cytoskeleton, playing critical roles in cell division, structure, and transport. a2bchem.com Molecules that interfere with their assembly or disassembly are valuable research tools and have therapeutic potential. nih.gov

Myoseverin, a 2,6,9-trisubstituted purine, is a well-characterized microtubule assembly inhibitor. nih.govpsu.edu Specifically identified as 9-Isopropyl-N2,N6-bis-(4-methoxybenzyl)-9H-purine-2,6-diamine, myoseverin acts as a reversible inhibitor of tubulin polymerization. nih.gov Its ability to bind to microtubules has been shown to induce a unique cellular response, causing terminally differentiated muscle cells to revert to a mononucleated state. nih.gov

Another example is a novel purine-benzothiazole-based fluorescent probe, N-(4-(benzo[d]thiazol-2-yl) phenyl)-9-isopropyl-9H-purine. This compound was found to inhibit the polymerization of microtubules, and biophysical studies determined its binding constant with tubulin to be 1.66 x 10^5 M^-1, indicating a strong interaction. a2bchem.com Such compounds are invaluable for studying the intricate processes of microtubule-dependent cellular functions. a2bchem.com

Interactive Table: this compound Derivatives as Microtubule Modulators

| Compound Name | Chemical Name | Effect on Microtubules | Key Finding |

| Myoseverin | 9-Isopropyl-N2,N6-bis-(4-methoxybenzyl)-9H-purine-2,6-diamine | Reversible inhibitor of tubulin polymerization | Arrests cell cycle in G2/M phase |

| CPIB | N-(4-(benzo[d]thiazol-2-yl) phenyl)-9-isopropyl-9H-purine | Inhibits microtubule polymerization | Binds strongly to tubulin (Kb = 1.66 x 10^5 M^-1) |

Studies on Metabolic Organization (e.g., Purinosome Formation)

The de novo synthesis of purines, essential building blocks for DNA, RNA, and energy carriers, is carried out by a series of enzymes that can organize into a dynamic, multi-enzyme complex known as the purinosome. nih.govannualreviews.org The formation of this metabolon is thought to enhance the efficiency of the purine synthesis pathway by channeling metabolic intermediates between sequential enzymes. psu.edu The assembly of the purinosome is a regulated process, influenced by cellular conditions such as purine demand and hypoxia. nih.govannualreviews.org

Research into the regulation of purinosome assembly often employs small molecules that modulate the activity of cellular components known to influence its formation, such as casein kinase II (CK2) and heat shock proteins (Hsp70/Hsp90). researchgate.netresearchgate.net For example, specific inhibitors of CK2 have been shown to promote the formation of purinosomes. researchgate.netnih.gov

However, based on a review of the current scientific literature, there are no specific studies detailing the use of this compound derivatives for the direct investigation of purinosome formation. While purine analogs in general, such as 6-mercaptopurine, are known to interfere with purine metabolism, the specific application of this compound derivatives as tools to study the assembly or function of the purinosome complex has not been documented. nih.gov Therefore, this remains a potential, yet unexplored, area of research for this class of compounds.

Future Research Directions and Emerging Areas in 9 Isopropyl 9h Purine Research

Optimization of Purine-Based Ligands for Enhanced Affinity and Selectivity

A primary objective in the development of 9-isopropyl-9H-purine analogues is the enhancement of their binding affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how modifications of the purine (B94841) core influence biological activity. aacrjournals.org Future research will likely focus on systematic modifications at various positions of the purine ring and the isopropyl substituent.

Key strategies for optimization include:

Substitution at the C2, C6, and C8 positions: Introduction of diverse functional groups, such as halogens, amines, and aryl moieties, can modulate the electronic and steric properties of the molecule, leading to improved interactions with the target protein.

Modification of the N9-substituent: While the isopropyl group provides a certain level of lipophilicity and conformational constraint, exploring alternative alkyl and aryl substituents could lead to analogues with enhanced binding characteristics.

Bioisosteric replacement: Replacing key functional groups with bioisosteres can improve pharmacokinetic properties and target affinity. For instance, the purine core itself can be considered a bioisostere of other heterocyclic systems, a concept that can be further exploited in ligand design. nih.gov

The following table illustrates hypothetical optimization strategies for this compound based on established principles in purine chemistry.

| Modification Site | Proposed Substituent | Rationale for Enhanced Affinity/Selectivity |

| C2 | Chlorine atom | Can form halogen bonds with the target protein, increasing binding affinity. nih.gov |

| C6 | Substituted aniline | Can engage in hydrogen bonding and hydrophobic interactions, potentially increasing potency. nih.gov |

| C8 | Phenyl group | May provide additional π-π stacking interactions within the binding pocket. nih.gov |

| N9 | Cyclopentyl group | Can offer a different conformational profile compared to the isopropyl group, potentially improving fit. nih.gov |

Exploration of Novel Biological Targets and Their Mechanistic Interplay

The biological activities of purine analogues are diverse, encompassing roles as kinase inhibitors, antagonists of G-protein coupled receptors (GPCRs), and modulators of enzymes involved in nucleic acid metabolism. researchgate.netnih.gov A significant future direction for this compound research is the identification and validation of novel biological targets.

Emerging areas of investigation include:

Riboswitches: These structured RNA domains, which can bind directly to specific ligands and regulate gene expression, represent a promising class of targets for novel antimicrobial agents. researchgate.net

Topoisomerases: Substituted purines have been identified as catalytic inhibitors of topoisomerase II, an essential enzyme in cell proliferation, making them attractive candidates for anticancer drug development. aacrjournals.org

Histamine H3 Receptor: Certain purine derivatives have shown high affinity for the H3 receptor, suggesting their potential in treating neurological disorders. nih.gov

Understanding the mechanistic interplay of these targets will be crucial. For example, a single purine analogue might exhibit polypharmacology, inhibiting multiple kinases or modulating different receptor subtypes. Elucidating these complex interactions will be key to developing compounds with desired therapeutic profiles.

Application of Advanced Computational and Experimental Methodologies for Deeper Insights

The integration of advanced computational and experimental techniques is set to revolutionize the study of this compound and its analogues. These methods provide a deeper understanding of ligand-receptor interactions and can significantly accelerate the drug discovery process.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of novel purine derivatives based on their physicochemical properties. semanticscholar.orgwright.edu

Molecular Docking and Dynamics: These simulations can predict the binding mode of a ligand within the active site of a target protein, providing insights into the key interactions that govern affinity and selectivity. nih.govnih.gov

Quantum Chemical Methods: These can be used to estimate properties like pKa values, which are important for understanding the behavior of compounds under physiological conditions. semanticscholar.orgwright.edu

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of purine analogues against a panel of biological targets.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution structural information of ligand-protein complexes, guiding rational drug design.

In vitro and In vivo Assays: A battery of cellular and animal models will be essential to evaluate the efficacy and pharmacological properties of newly synthesized compounds. nih.gov

The synergy between these computational and experimental approaches will be instrumental in the rational design of next-generation this compound derivatives.

Interdisciplinary Approaches in Chemical Biology and Drug Discovery

The development of this compound as a therapeutic agent will necessitate a highly interdisciplinary approach, bridging the gap between synthetic chemistry, molecular biology, pharmacology, and computational science.

Key areas of interdisciplinary collaboration will include:

Chemical Biology: The design and synthesis of chemical probes based on the this compound scaffold will enable the interrogation of complex biological systems and the identification of novel drug targets.

Medicinal Chemistry: Medicinal chemists will play a crucial role in optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. researchgate.net

Systems Biology: A systems-level understanding of how purine analogues perturb cellular networks will be essential for predicting their therapeutic effects and potential side effects.

This collaborative effort will be vital for translating basic research findings into clinically viable therapeutic strategies.

Development of Next-Generation this compound Analogues as Research Tools

Beyond their therapeutic potential, this compound analogues can serve as valuable research tools for dissecting complex biological processes. By designing and synthesizing derivatives with specific properties, researchers can gain a deeper understanding of cellular signaling pathways and enzyme function.

Examples of such research tools include:

Fluorescently Labeled Probes: Conjugating a fluorescent dye to the this compound scaffold can allow for the visualization of its subcellular localization and interaction with target proteins.

Photoaffinity Labels: These analogues can be used to covalently label and identify the binding partners of this compound within a complex biological sample.

Biotinylated Derivatives: These can be used for affinity purification of target proteins, facilitating their identification and characterization.

The development of a diverse toolbox of this compound-based chemical probes will undoubtedly accelerate our understanding of purine biology and pave the way for new therapeutic interventions.

Q & A

Q. What are the foundational synthetic routes for 9-isopropyl-9H-purine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of the purine core at the 9-position. A common approach is to react a purine derivative (e.g., 6-chloropurine) with isopropyl bromide or iodide in the presence of a base like sodium hydride in anhydrous DMF at 60–80°C . Optimization includes controlling stoichiometry, reaction time, and temperature to minimize side products. Post-reaction purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization ensures high purity. Characterization via H/C NMR and mass spectrometry (MS) confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., isopropyl CH at δ 1.2–1.4 ppm, purine aromatic protons at δ 7.8–8.5 ppm). C NMR confirms carbon framework, including the quaternary C9 attached to isopropyl .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHN: calc. 162.0905) and fragments to confirm substitution patterns .

- IR Spectroscopy : Detects N-H stretching (purine core) and C-H bending (isopropyl group) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (H315/H319). Work in a fume hood to avoid inhalation (H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Neutralize acidic/basic residues before disposal .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for compound-specific protocols .

Advanced Research Questions

Q. How can regioselectivity challenges during N-alkylation of purines be addressed in synthesizing this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive positions (e.g., N7 or N3) using trimethylsilyl (TMS) groups to direct alkylation to N9 .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N9 alkylation by stabilizing transition states. Monitor reaction progress via TLC to optimize time and yield .

Q. What strategies resolve contradictory biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Perform assays (e.g., IC for enzyme inhibition) across a concentration range (0.1–100 µM) to identify threshold effects .

- Orthogonal Assays : Validate anticancer activity using both MTT (cell viability) and apoptosis assays (flow cytometry) to confirm mechanism .

- Structural Confirmation : Re-characterize batches via XRD or NOESY NMR to rule out polymorphism or stereochemical inconsistencies .

Q. How can computational modeling predict the bioactivity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or phosphodiesterases). Focus on hydrophobic interactions between the isopropyl group and enzyme pockets .

- QSAR Models : Train models on purine derivative datasets to correlate substituent effects (e.g., logP, polar surface area) with activity. Validate with leave-one-out cross-validation .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues for mutagenesis studies .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC values with 95% confidence intervals .

- ANOVA with Tukey’s Test : Compare multiple derivatives’ activities while controlling for family-wise error rates .

- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates and ensure robust conclusions .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Specify reagent grades (e.g., anhydrous DMF), equipment (e.g., Schlenk line for moisture-sensitive steps), and purification thresholds (e.g., ≥95% purity by HPLC) .